2-(2-Methyl-thiazol-4-yl)ethylene oxide
Description
2-(2-Methyl-thiazol-4-yl)ethylene oxide is an epoxide derivative featuring a thiazole substituent. Its structure comprises an ethylene oxide (oxirane) ring fused to a 2-methylthiazole moiety at the 4-position.
Properties
Molecular Formula |
C6H7NOS |
|---|---|
Molecular Weight |
141.19 g/mol |
IUPAC Name |
2-methyl-4-(oxiran-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C6H7NOS/c1-4-7-5(3-9-4)6-2-8-6/h3,6H,2H2,1H3 |
InChI Key |
RQQHZQQTHMRTNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2CO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The addition of a thiazole substituent significantly alters the physical and chemical behavior of ethylene oxide. Key comparisons are summarized below:
Table 1: Comparative Properties of Selected Compounds
*Estimated based on substituent effects.
Key Observations:
- Molecular Weight : The thiazole substituent increases molecular weight significantly compared to EO (44.05 vs. 157.19 g/mol), reducing volatility.
- Melting/Boiling Points : The aromatic thiazole ring and polar epoxide group likely raise boiling points compared to EO (e.g., ~150–200°C vs. 10.7°C). The benzoic acid derivative’s high melting point (139.5–140°C) highlights the impact of hydrogen-bonding groups .
- Reactivity : EO’s epoxide ring is highly reactive in nucleophilic ring-opening reactions. The electron-withdrawing thiazole group in this compound may further activate the epoxide, though steric hindrance from the methyl group could moderate reactivity .
Chemical and Functional Comparisons
- Ethylene Oxide (EO): Primarily used in sterilization and as a precursor for polymers (e.g., polyethylene glycol) and surfactants. Its high vapor pressure and carcinogenicity necessitate strict handling protocols .
- Thiazole Derivatives : Thiazoles are prevalent in pharmaceuticals (e.g., cephalosporins) due to their bioactivity. The compound in forms hydrogen-bonded dimers, stabilizing its crystal structure—a feature less likely in the target compound due to its epoxide group .
- Substituted Epoxides: Polymers like poly(ethylene oxide) () exhibit flexibility and biocompatibility, whereas the thiazole-epoxide hybrid may serve as a monomer for specialty polymers or crosslinking agents .
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